Cas no 1207174-85-3 (7-Bromo-3H-imidazo[4,5-b]pyridine)

7-Bromo-3H-imidazo[4,5-b]pyridine is a versatile organic compound with a unique structure featuring a bromo substituent. Its imidazo[4,5-b]pyridine core is highly reactive, making it suitable for synthetic applications. The bromo group enhances the compound's solubility and reactivity, facilitating efficient chemical transformations. This compound is ideal for organic synthesis due to its stability and ease of handling, making it a valuable tool in medicinal chemistry and materials science.
7-Bromo-3H-imidazo[4,5-b]pyridine structure
1207174-85-3 structure
商品名:7-Bromo-3H-imidazo[4,5-b]pyridine
CAS番号:1207174-85-3
MF:C6H4N3Br
メガワット:198.02006
MDL:MFCD11846335
CID:839578
PubChem ID:53423966

7-Bromo-3H-imidazo[4,5-b]pyridine 化学的及び物理的性質

名前と識別子

    • 7-Bromo-3H-imidazo[4,5-b]pyridine
    • 7-bromo-1H-imidazo[4,5-b]pyridine
    • EN300-332070
    • PB16431
    • J-519129
    • DS-15430
    • DB-061777
    • CS-0050085
    • 7-Bromoimidazo[4,5-b]pyridine
    • AKOS006342850
    • 7-Bromo-3H-imidazo[4,5-b]...
    • MFCD11846335
    • SCHEMBL1165562
    • SCHEMBL21856245
    • DTXSID00698421
    • SY032534
    • 1207174-85-3
    • MDL: MFCD11846335
    • インチ: InChI=1S/C6H4BrN3/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H,(H,8,9,10)
    • InChIKey: DEFSPWZHYXXHLB-UHFFFAOYSA-N
    • ほほえんだ: C1=CN=C2C(=C1Br)N=CN2

計算された属性

  • せいみつぶんしりょう: 196.95900
  • どういたいしつりょう: 196.959
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.894±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(1.3 g/l)(25ºC)、
  • PSA: 41.57000
  • LogP: 1.72040

7-Bromo-3H-imidazo[4,5-b]pyridine セキュリティ情報

7-Bromo-3H-imidazo[4,5-b]pyridine 税関データ

  • 税関コード:2850009090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

7-Bromo-3H-imidazo[4,5-b]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D495201-1G
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 97%
1g
$370 2024-05-23
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B34965-100mg
7-Bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 95%
100mg
¥514.0 2022-10-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02860-500MG
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 97%
500MG
¥ 1,392.00 2023-03-15
Chemenu
CM104096-1g
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 95%+
1g
$*** 2023-04-03
eNovation Chemicals LLC
D495201-500MG
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 97%
500mg
$260 2024-05-23
abcr
AB468902-1 g
7-Bromo-1H-imidazo[4,5-b]pyridine, 95%; .
1207174-85-3 95%
1g
€556.20 2023-04-21
Chemenu
CM104096-100mg
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 95+%
100mg
$242 2021-08-06
Chemenu
CM104096-250mg
7-bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 95%+
250mg
$*** 2023-04-03
TRC
B111415-10mg
7-Bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3
10mg
$ 50.00 2022-06-07
Alichem
A029184956-5g
7-Bromo-3H-imidazo[4,5-b]pyridine
1207174-85-3 95%
5g
$1591.20 2023-09-04

7-Bromo-3H-imidazo[4,5-b]pyridine 関連文献

7-Bromo-3H-imidazo[4,5-b]pyridineに関する追加情報

Introduction to 7-Bromo-3H-imidazo[4,5-b]pyridine (CAS No: 1207174-85-3)

7-Bromo-3H-imidazo[4,5-b]pyridine, identified by its Chemical Abstracts Service (CAS) number 1207174-85-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the imidazopyridine class, a structural motif known for its broad biological activity and utility in drug discovery. The presence of a bromine substituent at the 7-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry applications.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, exhibiting diverse pharmacological properties across multiple therapeutic areas. 7-Bromo-3H-imidazo[4,5-b]pyridine has been explored in various research endeavors due to its potential as a building block for the development of novel bioactive molecules. Its unique electronic and steric properties allow for facile functionalization, enabling the synthesis of complex derivatives with tailored biological activities.

In recent years, 7-Bromo-3H-imidazo[4,5-b]pyridine has been utilized in the synthesis of small-molecule inhibitors targeting critical biological pathways. For instance, studies have demonstrated its role in developing compounds that interact with kinases and other enzyme targets involved in cancer metabolism. The bromine atom at the 7-position serves as a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are widely employed to construct biaryl structures prevalent in many drugs.

One notable application of 7-Bromo-3H-imidazo[4,5-b]pyridine is in the development of antiviral agents. The imidazopyridine core has been shown to exhibit inhibitory effects against certain viral proteases and polymerases. Researchers have leveraged the reactivity of this compound to design derivatives that disrupt viral replication cycles, offering promising leads for future antiviral therapies. The brominated derivative is particularly useful in these contexts due to its compatibility with transition-metal-catalyzed reactions, which facilitate the introduction of additional functional groups essential for potent biological activity.

The pharmaceutical industry has also explored 7-Bromo-3H-imidazo[4,5-b]pyridine as a precursor for central nervous system (CNS) drugs. Imidazopyridines are known to modulate neurotransmitter systems, making them attractive candidates for treating neurological disorders. By incorporating this scaffold into drug candidates, researchers aim to develop compounds that enhance cognitive function or alleviate symptoms associated with conditions such as Alzheimer's disease or schizophrenia. The bromine substituent allows for further derivatization to optimize pharmacokinetic properties and target specificity.

From a synthetic chemistry perspective, 7-Bromo-3H-imidazo[4,5-b]pyridine serves as a versatile intermediate in multi-step syntheses. Its ability to undergo various transformations under mild conditions makes it an indispensable tool for medicinal chemists seeking to explore novel molecular architectures. The compound's stability under different reaction conditions further enhances its utility in complex synthetic routes.

The growing interest in 7-Bromo-3H-imidazo[4,5-b]pyridine is reflected in the increasing number of patents and scientific publications reporting its use in drug discovery programs. Companies and academic institutions alike are investing resources into exploring its potential applications across diverse therapeutic areas. As research continues to uncover new biological targets and mechanisms, the demand for high-quality intermediates like 7-Bromo-3H-imidazo[4,5-b]pyridine is expected to rise.

In conclusion, 7-Bromo-3H-imidazo[4,5-b]pyridine (CAS No: 1207174-85-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable asset for researchers developing novel therapeutics. As scientific understanding evolves and new methodologies emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of drug discovery and development.

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